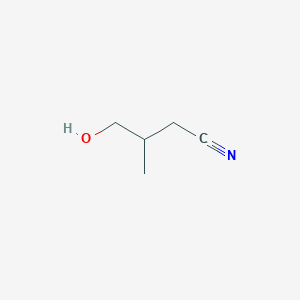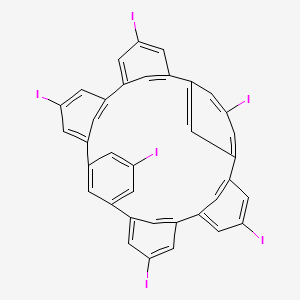
5,5',5'',5''',5'''',5'''''-Hexaiodohexa-m-phenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene is a highly iodinated aromatic compound It is characterized by the presence of six iodine atoms attached to a hexa-m-phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene typically involves the iodination of hexa-m-phenylene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve a similar iodination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s iodinated structure makes it a potential candidate for radiolabeling and imaging applications.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.
Environmental Chemistry: Its derivatives are studied for their potential use in environmental remediation processes.
Wirkmechanismus
The mechanism by which 5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets through its iodine atoms, which can enhance its binding affinity and specificity. The molecular pathways involved can include halogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexabromobenzene: Similar in structure but with bromine atoms instead of iodine.
Hexachlorobenzene: Contains chlorine atoms and is used in different applications.
Hexafluorobenzene: Fluorinated analog with distinct chemical properties.
Uniqueness
5,5’,5’‘,5’‘’,5’‘’‘,5’‘’‘’-Hexaiodohexa-m-phenylene is unique due to its high iodine content, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring heavy atom effects, such as radiolabeling and advanced material synthesis.
Eigenschaften
Molekularformel |
C36H18I6 |
|---|---|
Molekulargewicht |
1212.0 g/mol |
IUPAC-Name |
4,9,14,19,24,29-hexaiodoheptacyclo[25.3.1.12,6.17,11.112,16.117,21.122,26]hexatriaconta-1(31),2,4,6(36),7(35),8,10,12(34),13,15,17(33),18,20,22,24,26(32),27,29-octadecaene |
InChI |
InChI=1S/C36H18I6/c37-31-7-19-1-20(8-31)22-3-24(12-33(39)10-22)26-5-28(16-35(41)14-26)30-6-29(17-36(42)18-30)27-4-25(13-34(40)15-27)23-2-21(19)9-32(38)11-23/h1-18H |
InChI-Schlüssel |
ODWLXMLTNOFPQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C=C1C3=CC(=CC(=C3)I)C4=CC(=CC(=C4)I)C5=CC(=CC(=C5)C6=CC(=CC(=C6)C7=CC(=CC2=C7)I)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





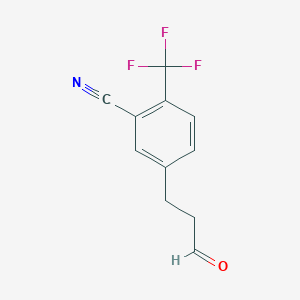


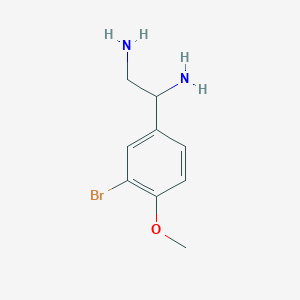

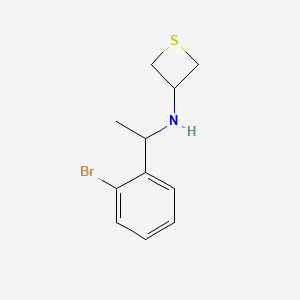
![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)
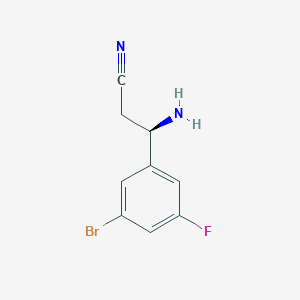

![6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13038472.png)
